EC 416-240-8
Description
The identifier "EC 416-240-8" corresponds to a chemical substance under the European Community (EC) numbering system, which categorizes compounds for regulatory and safety purposes. EC numbers typically encode physicochemical and regulatory data, such as solubility, toxicity, and industrial applications. Based on contextual clues from the evidence, compounds with EC-like identifiers (e.g., ethylene carbonate, abbreviated as EC in electrochemical studies) are often solvents or additives in materials science and electrochemistry . For this analysis, we assume this compound shares functional similarities with solvents or boronic acid derivatives, as implied by structural analogs in the evidence (e.g., CAS 1046861-20-4, a boronic acid compound) .
Properties
CAS No. |
155522-12-6 |
|---|---|
Molecular Formula |
C19H20ClN5O5 |
Molecular Weight |
433.849 |
IUPAC Name |
methyl (2S)-2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]propanoate |
InChI |
InChI=1S/C19H20ClN5O5/c1-4-18(26)22-17-9-12(21-11(2)19(27)30-3)5-7-16(17)24-23-15-8-6-13(25(28)29)10-14(15)20/h5-11,21H,4H2,1-3H3,(H,22,26)/t11-/m0/s1 |
InChI Key |
GGCPAZJYAXHGMU-NSHDSACASA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(C)C(=O)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EC 416-240-8 typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline to form the diazonium salt. This is followed by a coupling reaction with 3-propanamidophenyl-L-alaninate to form the azo compound. The reaction conditions generally require acidic or neutral pH and temperatures ranging from 0°C to 5°C to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors which allow for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
EC 416-240-8 has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules such as proteins and nucleic acids. The azo group can undergo reduction to form amines, which can then interact with various cellular components. The molecular targets and pathways involved include enzyme inhibition and modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Findings :
- Ethylene Carbonate (EC) : Widely used in lithium-ion batteries, EC 50% mixtures exhibit higher ionic conductivity (λ = 0.15 S/cm) compared to EC 20% (λ = 0.08 S/cm) at 300 K . This suggests solvent concentration critically impacts electrochemical performance.
- Boronic Acid Derivatives : Compounds like (3-Bromo-5-chlorophenyl)boronic acid (similarity score 0.87 to CAS 1046861-20-4) are pivotal in cross-coupling reactions due to their stability and reactivity .
- Pyrimidine Derivatives : Low solubility (e.g., 0.028 mg/mL for 2,6-diphenylpyrimidine) limits their use in aqueous systems but enhances organic-phase synthesis .
Q & A
Q. Answer :
Meta-analysis : Compare datasets from primary sources, noting measurement conditions (e.g., calorimetry vs. computational models).
Sensitivity Analysis : Identify variables causing discrepancies (e.g., solvent choice, instrumentation).
Replication Studies : Reproduce conflicting experiments with standardized protocols .
Advanced: How to integrate computational modeling with experimental data for this compound’s molecular dynamics?
Q. Answer :
- Use density functional theory (DFT) or molecular dynamics (MD) simulations to predict behavior.
- Validate models with experimental results (e.g., X-ray crystallography, spectroscopy).
- Address mismatches by refining force fields or sampling parameters .
Basic: How to ensure ethical compliance in this compound toxicity studies?
Q. Answer :
- Obtain institutional review board (IRB) approval for in vitro/in vivo assays.
- Follow OECD guidelines for chemical safety testing.
- Disclose conflicts of interest and data limitations in publications .
Advanced: What advanced spectroscopic techniques characterize this compound’s degradation pathways?
Q. Answer :
- Time-Resolved FTIR : Monitor real-time structural changes.
- Mass Spectrometry Imaging (MSI) : Map spatial distribution of degradation products.
- NMR Cryoprobe : Enhance sensitivity for trace intermediates .
Basic: How to validate the purity of this compound batches using chromatographic methods?
Q. Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm).
- GC-MS : Compare retention times and mass spectra against standards.
- Report peak area percentages and limit of detection (LOD) .
Advanced: What strategies mitigate bias in interpreting this compound’s catalytic performance data?
Q. Answer :
- Blinding : Randomize sample labels during analysis.
- Negative Controls : Include catalyst-free reactions.
- Peer Review : Pre-submit protocols for external validation .
Basic: How to structure a literature review for this compound’s applications in material science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
